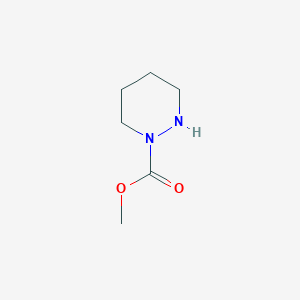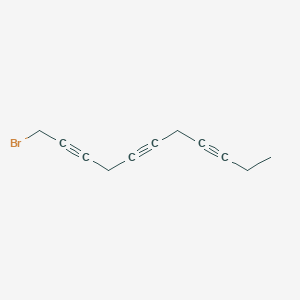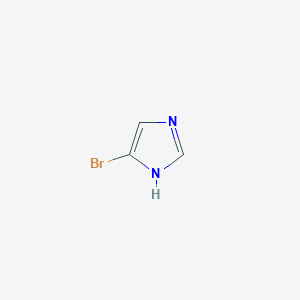
2,4-Diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethoxybenzamide (DEBA) is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. DEBA has been widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 2,4-Diethoxybenzamide involves its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. Inhibition of these enzymes results in an increase in the concentration of acetylcholine, which can lead to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
2,4-Diethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the concentration of acetylcholine. This can lead to various physiological effects such as increased heart rate, increased blood pressure, and increased respiratory rate. 2,4-Diethoxybenzamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Diethoxybenzamide has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It has a high melting point, which makes it easy to handle and store. 2,4-Diethoxybenzamide has been used as a ligand for metal ions, which can help in the synthesis of various organic compounds. However, 2,4-Diethoxybenzamide has certain limitations for lab experiments. It is toxic and should be handled with care. It is also expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 2,4-Diethoxybenzamide in scientific research. 2,4-Diethoxybenzamide can be used in the development of new drugs and pharmaceuticals due to its ability to inhibit the activity of certain enzymes. 2,4-Diethoxybenzamide can also be used as a ligand for metal ions, which can help in the synthesis of various organic compounds. Further research can be done to explore the potential applications of 2,4-Diethoxybenzamide in the field of nanotechnology and biotechnology.
Conclusion:
In conclusion, 2,4-Diethoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties and applications. It has been used as a ligand for metal ions, in the synthesis of various organic compounds, and in the development of new drugs and pharmaceuticals. 2,4-Diethoxybenzamide has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of 2,4-Diethoxybenzamide in scientific research, and further research can be done to explore its potential applications.
Métodos De Síntesis
2,4-Diethoxybenzamide can be synthesized through a two-step process. The first step involves the reaction of 2,4-dihydroxybenzoic acid with thionyl chloride to form 2,4-dichlorobenzoic acid. The second step involves the reaction of 2,4-dichlorobenzoic acid with diethylamine to form 2,4-Diethoxybenzamide. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
2,4-Diethoxybenzamide has been widely used in scientific research due to its unique properties and applications. It has been used as a ligand for metal ions such as copper, nickel, and zinc. 2,4-Diethoxybenzamide has also been used in the synthesis of various organic compounds such as benzamides, benzimidazoles, and benzotriazoles. 2,4-Diethoxybenzamide has been used in the development of new drugs and pharmaceuticals due to its ability to inhibit the activity of certain enzymes.
Propiedades
Número CAS |
148528-37-4 |
|---|---|
Nombre del producto |
2,4-Diethoxybenzamide |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2,4-diethoxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H2,12,13) |
Clave InChI |
FQCRJZFMSRNEFK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(=O)N)OCC |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(=O)N)OCC |
Sinónimos |
Benzamide, 2,4-diethoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)








![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)

